(R)-3-(4-Benzylphenoxy)pyrrolidine HCl (R)-3-(4-Benzylphenoxy)pyrrolidine HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC3316702
InChI: InChI=1S/C17H19NO.ClH/c1-2-4-14(5-3-1)12-15-6-8-16(9-7-15)19-17-10-11-18-13-17;/h1-9,17-18H,10-13H2;1H/t17-;/m1./s1
SMILES:
Molecular Formula: C17H20ClNO
Molecular Weight: 289.8 g/mol

(R)-3-(4-Benzylphenoxy)pyrrolidine HCl

CAS No.:

Cat. No.: VC3316702

Molecular Formula: C17H20ClNO

Molecular Weight: 289.8 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-(4-Benzylphenoxy)pyrrolidine HCl -

Specification

Molecular Formula C17H20ClNO
Molecular Weight 289.8 g/mol
IUPAC Name (3R)-3-(4-benzylphenoxy)pyrrolidine;hydrochloride
Standard InChI InChI=1S/C17H19NO.ClH/c1-2-4-14(5-3-1)12-15-6-8-16(9-7-15)19-17-10-11-18-13-17;/h1-9,17-18H,10-13H2;1H/t17-;/m1./s1
Standard InChI Key CDIAAVDMJKAOHM-UNTBIKODSA-N
Isomeric SMILES C1CNC[C@@H]1OC2=CC=C(C=C2)CC3=CC=CC=C3.Cl
Canonical SMILES C1CNCC1OC2=CC=C(C=C2)CC3=CC=CC=C3.Cl

Introduction

Chemical Properties and Structure

Molecular Characteristics

(R)-3-(4-Benzylphenoxy)pyrrolidine hydrochloride is a synthetic organic compound with distinctive structural features that contribute to its pharmacological properties. The compound has a molecular formula of C17H20ClNO with a molecular weight of 289.8 g/mol. This compound belongs to the class of pyrrolidine derivatives, which are heterocyclic compounds containing nitrogen. The pyrrolidine ring, a five-membered nitrogen-containing ring, serves as the core structure to which additional functional groups are attached. The benzylphenoxy group connected to the pyrrolidine ring at the 3-position contributes significantly to the compound's lipophilicity and receptor binding capabilities.

The stereochemistry at the 3-position of the pyrrolidine ring is crucial for the compound's biological activity. The "R" designation in the name indicates a specific spatial arrangement of atoms according to the Cahn-Ingold-Prelog priority rules. This stereochemical configuration plays a vital role in how the molecule interacts with biological receptors, as receptor binding often depends on the three-dimensional arrangement of functional groups within a molecule. The presence of the hydrochloride salt form improves the compound's solubility in aqueous solutions, which is beneficial for both research applications and potential pharmaceutical development.

Structural Features

The molecular structure of (R)-3-(4-Benzylphenoxy)pyrrolidine hydrochloride features several key components that define its chemical properties and biological interactions. The pyrrolidine ring serves as the core structure, with the nitrogen atom providing a basic site that can interact with acidic residues in receptor binding pockets. The benzylphenoxy group consists of two aromatic rings—a phenoxy group directly attached to the pyrrolidine ring at the 3-position, and a benzyl group attached to the para position of the phenoxy ring. This arrangement creates an extended aromatic system that can engage in π-π interactions with aromatic amino acid residues in receptor binding sites.

The specific "R" stereochemistry at the 3-position of the pyrrolidine ring creates a chiral center that determines the three-dimensional orientation of the attached benzylphenoxy group. This stereochemical feature is critical for the compound's biological activity as the spatial arrangement affects how the molecule fits into receptor binding pockets. The hydrochloride salt formation occurs at the basic nitrogen of the pyrrolidine ring, neutralizing the base and forming an ionic compound that typically exhibits enhanced water solubility compared to the free base form. This property facilitates the compound's use in aqueous experimental conditions frequently employed in pharmacological research.

Synthesis Approaches

The synthesis of (R)-3-(4-Benzylphenoxy)pyrrolidine hydrochloride typically involves multiple steps requiring careful control of reaction conditions to maintain the desired stereochemistry. According to available literature, the synthesis pathway often begins with pyrrolidine derivatives that already possess the required stereochemical configuration at the 3-position. The starting materials are carefully selected to ensure the preservation of stereochemistry throughout the synthetic process. The reaction conditions, including temperature, solvent choice, and reaction time, must be meticulously controlled to optimize yield and purity while maintaining the stereochemical integrity of the final product.

The synthetic route may involve several key steps, including selective functionalization of the pyrrolidine ring at the 3-position, followed by the attachment of the benzylphenoxy group through an etherification reaction. This etherification typically employs the appropriate phenol derivative and proceeds via nucleophilic substitution. The reaction might require activation of the leaving group at the 3-position of the pyrrolidine to facilitate the coupling with the phenoxide ion. Following the successful coupling, the free base is typically converted to the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent, such as diethyl ether or isopropanol, to precipitate the final product.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are commonly employed to characterize the synthesized compound and confirm its structure and purity. Chiral high-performance liquid chromatography (HPLC) may also be used to verify the enantiomeric purity of the final product, ensuring that the desired "R" stereoisomer predominates. The synthesis approach may be modified based on specific requirements for scale, purity, or alternative functional groups, but the core strategy typically revolves around maintaining stereochemical control while establishing the key ether linkage between the pyrrolidine and benzylphenoxy moieties.

Pharmacological Properties

Receptor Binding Profile

(R)-3-(4-Benzylphenoxy)pyrrolidine hydrochloride exhibits significant pharmacological activity through its interactions with various receptor systems. Research indicates that this compound has notable affinity for histamine H3 receptors and sigma receptors, suggesting potential roles in modulating neurotransmission and other physiological processes . The compound's binding to histamine H3 receptors is particularly interesting as these receptors regulate histamine release and synthesis in the central nervous system, as well as affecting the release of other neurotransmitters such as dopamine, serotonin, and acetylcholine. This binding profile positions the compound as a valuable research tool for studying histamine-mediated signaling pathways.

The compound also demonstrates affinity for sigma receptors, which are implicated in various neurological and psychiatric conditions . Sigma receptors, particularly the sigma-1 subtype, function as chaperone proteins in the endoplasmic reticulum and modulate calcium signaling, ion channel activity, and neurotransmitter release. The dual binding profile of (R)-3-(4-Benzylphenoxy)pyrrolidine hydrochloride for both histamine H3 and sigma receptors makes it particularly valuable for investigating potential crosstalk between these receptor systems and for developing novel therapeutic approaches targeting multiple receptor types simultaneously.

The binding mechanism of (R)-3-(4-Benzylphenoxy)pyrrolidine hydrochloride likely involves specific interactions between the compound's functional groups and amino acid residues within the receptor binding pockets. The pyrrolidine nitrogen may form hydrogen bonds or ionic interactions with acidic residues, while the extended aromatic system of the benzylphenoxy group can engage in π-π stacking interactions with aromatic amino acids in the receptor. The specific "R" stereochemistry appears to play a crucial role in optimizing these interactions, highlighting the importance of stereochemical control in the design and synthesis of receptor ligands.

Structure-Activity Relationship

The structure-activity relationship (SAR) of pyrrolidine derivatives similar to (R)-3-(4-Benzylphenoxy)pyrrolidine hydrochloride reveals important insights into how structural modifications affect receptor binding and biological activity. Research suggests that the positioning of the benzylphenoxy group at the 3-position of the pyrrolidine ring is critical for optimal binding to histamine H3 and sigma receptors . Modifications to the basic pyrrolidine scaffold, such as replacing it with piperidine or azepane rings, can significantly alter receptor selectivity and binding affinity, indicating the importance of the five-membered pyrrolidine ring for the compound's pharmacological profile.

The stereochemistry at the 3-position substantially influences receptor binding, with the "R" configuration generally providing superior affinity for the target receptors compared to the "S" enantiomer. This stereochemical preference highlights the three-dimensional nature of receptor-ligand interactions and the importance of designing compounds with the optimal spatial arrangement of functional groups. The benzylphenoxy moiety also plays a crucial role in receptor binding, with the distance between the two aromatic rings and their relative orientation affecting the compound's ability to engage in favorable interactions with receptor binding pockets.

Studies on pyrrolidine derivatives have shown that more lipophilic compounds bearing alkoxyl groups on the pyrrolidine ring may exhibit increased toxicity compared to their less lipophilic counterparts . This observation has important implications for the design of pyrrolidine-based compounds with improved safety profiles. Additionally, modifications to the linker length between the pyrrolidine ring and the benzylphenoxy group, as well as substitutions on the aromatic rings, can fine-tune receptor selectivity and pharmacological properties, providing valuable tools for developing more selective ligands for specific receptor subtypes.

Research Applications

Pharmacological Research Tools

(R)-3-(4-Benzylphenoxy)pyrrolidine hydrochloride serves as a valuable research tool in pharmacological studies, particularly in investigating histamine H3 receptor and sigma receptor functions. The compound's well-defined receptor binding profile makes it useful for characterizing receptor distribution and density in various tissues through radioligand binding assays . When radiolabeled or fluorescently tagged, the compound can be employed in autoradiography or fluorescence microscopy to visualize receptor localization in brain slices or other tissue samples. This application provides valuable insights into the anatomical distribution of these receptors and their potential involvement in various physiological processes and pathological conditions.

The compound also finds application in functional assays designed to investigate receptor-mediated signaling pathways. By modulating histamine H3 and sigma receptors, researchers can study downstream effects on neurotransmitter release, calcium signaling, and other cellular responses . This allows for a better understanding of how these receptor systems contribute to neuronal function and potentially influence conditions such as cognitive disorders, neuroinflammation, and neuropathic pain. The compound's ability to interact with multiple receptor types makes it particularly useful for studying receptor crosstalk and integrated signaling networks in complex biological systems.

Physical and Chemical Properties

Chemical Reactivity

The ether linkage connecting the pyrrolidine ring to the benzylphenoxy group is relatively stable under physiological conditions but may be susceptible to cleavage under strongly acidic conditions or in the presence of certain nucleophiles. The aromatic rings in the benzylphenoxy moiety can undergo typical reactions of aromatic systems, including electrophilic aromatic substitution, although these reactions might require harsh conditions that could also affect other parts of the molecule. The benzylic position between the two aromatic rings represents a potentially reactive site due to the stabilization of benzylic carbocations and radicals by the adjacent aromatic rings.

Understanding the chemical reactivity of (R)-3-(4-Benzylphenoxy)pyrrolidine hydrochloride is essential for predicting its metabolic fate in biological systems and for designing chemical modifications to create derivatives with altered properties. The compound's metabolism likely involves oxidation of the pyrrolidine ring, hydroxylation of the aromatic rings, O-dealkylation of the ether linkage, or N-dealkylation processes catalyzed by cytochrome P450 enzymes. These metabolic transformations could significantly alter the compound's receptor binding profile and pharmacological activity, highlighting the importance of metabolic stability studies in the development of related therapeutic agents.

Data Tables

Key Properties of (R)-3-(4-Benzylphenoxy)pyrrolidine HCl

PropertyValueReference
Molecular FormulaC17H20ClNO
Molecular Weight289.8 g/mol
IUPAC Name(3R)-3-(4-benzylphenoxy)pyrrolidine;hydrochloride
Standard InChIInChI=1S/C17H19NO.ClH/c1-2-4-14(5-3-1)12-15-6-8-16(9-7-15)19-17-10-11-18-13-17;/h1-9,17-18H,10-13H2;1H/t17-;/m1./s1
Standard InChIKeyCDIAAVDMJKAOHM-UNTBIKODSA-N
Canonical SMILESC1CNCC1OC2=CC=C(C=C2)CC3=CC=CC=C3.Cl
PubChem Compound69004763
Receptor TypeReported InteractionPotential Physiological ImpactReference
Histamine H3 ReceptorLigand bindingModulation of neurotransmitter release, potential cognitive effects
Sigma ReceptorLigand bindingModulation of calcium signaling, potential effects on neuronal function

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